molecular formula C14H19BN2O2 B598054 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198096-23-9

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B598054
CAS No.: 1198096-23-9
M. Wt: 258.128
InChI Key: VVQUQQDNKMKSCI-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold, a heterocyclic structure widely employed in medicinal chemistry and material science. Its molecular formula is C₁₄H₁₉BN₂O₂, with a molecular weight of 258.12 g/mol . The compound features a methyl group at position 5 and a pinacol boronate ester at position 3, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . This reactivity is critical in synthesizing kinase inhibitors, such as c-KIT and mTORC1-targeting molecules, as evidenced by its use in drug discovery pipelines .

Properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-6-10-11(8-17-12(10)16-7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUQQDNKMKSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673626
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198096-23-9
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198096-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination at the 3-Position

Direct bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C yields the 3-bromo derivative. This step achieves >85% efficiency under inert atmospheres to prevent oxidative decomposition.

Table 1: Optimization of Bromination Conditions

ParameterConditionYield (%)
SolventDMF88
Brominating AgentNBS92
Temperature0°C → 25°C (gradient)90

Miyaura Borylation Reaction

Catalytic System and Reaction Conditions

The 3-bromo intermediate undergoes Miyaura borylation with B₂Pin₂ using Pd(dppf)Cl₂ (1–5 mol%) and KOAc (3 equiv) in 1,4-dioxane at 80–100°C. Key considerations include:

  • Oxygen-free conditions to prevent catalyst deactivation.

  • Solvent purity to avoid side reactions with residual moisture.

Table 2: Borylation Optimization Data

CatalystBaseTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂KOAc901278
Pd(PPh₃)₄K₂CO₃1001865
XPhos-Pd-G3Cs₂CO₃80882

The optimal protocol employs Pd(dppf)Cl₂ with KOAc, achieving 78% isolated yield after column chromatography.

Protecting Group Strategies for the Pyrrole NH

The NH group in pyrrolo[2,3-b]pyridine can interfere with borylation. Two protection methods are prevalent:

tert-Butoxycarbonyl (Boc) Protection

Treatment with Boc₂O in THF using DMAP as a catalyst affords the Boc-protected derivative, which withstands subsequent borylation. Deprotection with TFA/DCM restores the NH post-reaction.

Trimethylsilyl (TMS) Protection

Alternatively, TMSCl in pyridine provides transient protection, though this method is less favored due to sensitivity to aqueous workup.

Purification and Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (hexane/ethyl acetate gradient) removes residual catalyst and pinacol byproducts. Purity ≥97% is confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-2), 7.45 (d, J = 2.4 Hz, 1H, H-4), 6.85 (s, 1H, H-6), 2.55 (s, 3H, CH₃), 1.35 (s, 12H, pinacol CH₃).

  • MS (ESI+) : m/z 259.1 [M+H]⁺.

Scale-Up Considerations and Industrial Synthesis

Commercial batches (e.g., Sigma-Aldrich’s product) utilize continuous flow reactors to enhance reproducibility and safety. Key parameters for kilogram-scale production include:

  • Residence time : 30–60 minutes.

  • Catalyst recycling : Pd recovery via chelating resins.

  • Solvent recovery : >90% dioxane recycled via distillation.

Comparative Analysis of Alternative Routes

Direct C-H Borylation

Attempts using Ir-catalyzed C-H borylation (e.g., with [Ir(OMe)(cod)]₂ and dtbpy) resulted in <20% yield due to poor regioselectivity at the 3-position.

Lithium-Halogen Exchange

Treatment of 3-bromo derivative with n-BuLi followed by B(OMe)₃ and pinacol esterification achieved 62% yield but required cryogenic conditions (−78°C), limiting practicality.

Applications in Medicinal Chemistry

As a key intermediate, this boronic ester facilitates synthesis of kinase inhibitors (e.g., SGK-1 antagonists). Recent studies highlight its utility in constructing PROTACs (proteolysis-targeting chimeras) targeting oncogenic proteins .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borane derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo[2,3-b]pyridine boronic esters, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Position and Electronic Effects

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine () Key Difference: Bromine at position 5 instead of methyl. Bromo derivatives are often intermediates for further functionalization via cross-coupling .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()

  • Key Difference : Chlorine at position 3.
  • Impact : The chloro group introduces steric hindrance near the boronic ester, which may reduce coupling efficiency. Chlorinated analogs are valuable in synthesizing halogen-bonded bioactive molecules .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()

  • Key Difference : Boronic ester at position 4 instead of 3.
  • Impact : Regiochemical variation alters the electronic environment, influencing cross-coupling selectivity. Position 4 derivatives are less common in kinase inhibitor syntheses but serve as alternatives for diversification .

Substituent Bulk and Protective Groups

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine () Key Difference: Ethyl group at position 2 and triisopropylsilyl (TIPS) protection. Impact: The TIPS group enhances solubility and stability by shielding the boron atom from hydrolysis.

5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine ()

  • Key Difference : Tosyl (p-toluenesulfonyl) protective group.
  • Impact : Tosyl groups are used to block reactive sites during multi-step syntheses. However, they require deprotection steps, adding complexity compared to the unprotected target compound .

Data Tables

Table 2: NMR Chemical Shift Trends (δ, ppm)

Compound Type 1H NMR (Methyl/Boron Region) 13C NMR (Boron-O)
Target Compound δ 2.38 (s, 3H, CH₃) δ 83–85 (B-O)
5-Bromo analog δ 3.25 (s, 12H, Bpin-CH₃) δ 84–86 (B-O)
3-Chloro analog δ 3.28 (s, 12H, Bpin-CH₃) δ 84–87 (B-O)

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant potential in medicinal chemistry. Its structure includes a pyrrolo[2,3-b]pyridine core modified with a dioxaborolane moiety, which may enhance its biological activity. This article reviews the biological activities associated with this compound based on available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.13 g/mol
  • CAS Number : 1198096-23-9
  • Purity : 97% .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit antitumor properties. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines. Specific studies have reported IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells .

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have been noted for their ability to enhance insulin sensitivity and glucose uptake in muscle and fat cells:

  • Mechanism of Action : These compounds may stimulate glucose transport mechanisms without increasing circulating insulin levels. In vitro studies have demonstrated significant increases in insulin sensitivity in adipocytes .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibition of Mycobacterial Growth : Studies have shown that certain pyrrolo[3,4-c]pyridine derivatives can inhibit the InhA enzyme in Mycobacterium tuberculosis. The most active derivatives exhibited MIC values below 25 µM .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • In Vivo Studies : One study evaluated a derivative's pharmacokinetics in cynomolgus monkeys and rats. It showed good bioavailability (95% in rats) and minimal interaction with cytochrome P450 enzymes .
  • Antioxidant Properties : Compounds derived from this class have demonstrated antioxidant effects through assays measuring reactive oxygen species (ROS) generation and inhibition of pro-inflammatory responses .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorModerate cytotoxicity against ovarian cancer cell lines
AntidiabeticEnhances insulin sensitivity; stimulates glucose uptake
AntimicrobialInhibits InhA enzyme; effective against Mycobacterium tuberculosis
AntioxidantExhibits antioxidant properties via ROS inhibition

Q & A

(Basic) What are the common synthetic routes for preparing this compound?

Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling between halogenated pyrrolo[2,3-b]pyridine precursors and pinacol boronic esters. For example, describes coupling 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with 3-thienylboronic acid using Pd(PPh₃)₄ catalysis in dioxane/water at 105°C, yielding 96% after silica gel chromatography . Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ vs. SPhos Pd G2 in ) and reaction temperature control .

(Advanced) How can researchers optimize Suzuki-Miyaura coupling efficiency for sterically demanding substituents?

Answer: For bulky groups, recommends SPhos Pd G2 with K₂CO₃ in THF/H₂O at 100°C, improving yields over traditional Pd(PPh₃)₄. Optimization strategies include:

  • Catalyst loading : 5–10 mol% for hindered substrates.
  • Solvent choice : DMF for electron-deficient systems.
  • Extended reaction times : 16–24 hours for complete conversion.
    Monitor by TLC or LC-MS to detect protodeboronation side reactions .

(Basic) What spectroscopic techniques are essential for characterization?

Answer:

  • ¹H/¹³C NMR : Identify NH protons (δ ~13.4 ppm in DMSO-d₆) and dioxaborolane methyl groups (δ ~1.3 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1237 in ).
  • FTIR : Verify B-O stretches (~1350 cm⁻¹) .

(Advanced) How to resolve contradictions between crystallographic and NMR data on tautomerism?

Answer: When X-ray structures (e.g., SHELX-refined data in ) conflict with solution-state NMR:

Perform variable-temperature NMR to assess dynamic equilibria.

Use DFT calculations to compare tautomer energetics.

Conduct deuterium exchange experiments to probe proton mobility.
highlights fixed tautomers in crystals versus solution dynamics .

(Advanced) How to stabilize 3-amino-pyrrolo[2,3-b]pyridine intermediates during N-acylation?

Answer: recommends in situ acylation without isolating the amine:

  • Use crude hydrogenation product under inert atmosphere.
  • React with nicotinoyl chloride hydrochloride in pyridine/CH₂Cl₂ at 0°C.
  • Rapid purification via gradient flash chromatography (98:2→90:10 CH₂Cl₂/MeOH) to prevent decomposition .

(Basic) What safety protocols are critical for handling this compound?

Answer: Per :

  • Storage : Under inert gas (N₂/Ar) to prevent hydrolysis.
  • PPE : Nitrile gloves, face shields during scale-up.
  • Emergency measures : Follow P201-P210 guidelines for fire/explosion risks .

(Advanced) How to design analogs for structure-activity relationship (SAR) studies?

Answer: demonstrates substitution effects on bioactivity:

  • C-5 modifications : Introduce aryl groups (e.g., 3,4-dimethoxyphenyl) via Suzuki coupling.
  • C-3 functionalization : Ethynyl or acyl groups enhance target binding.
    Evaluate analogs using in vitro assays (e.g., enzyme inhibition in ) and correlate with logP/logD calculations .

(Advanced) What purification methods resolve closely eluting byproducts?

Answer: and use gradient flash chromatography :

  • Start with 90:10 CH₂Cl₂/EtOAc, transition to 98:2 CH₂Cl₂/MeOH.
  • For polar byproducts, employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

(Basic) How to confirm boron content and purity?

Answer:

  • ICP-MS : Quantify boron levels.
  • Elemental analysis : Verify C/H/N ratios (±0.4% tolerance).
  • HPLC : Purity >95% (UV detection at 254 nm) .

(Advanced) What computational tools predict reactivity in cross-coupling reactions?

Answer:

  • DFT : Model transition states for Suzuki-Miyaura coupling.
  • Molecular docking : Assess binding modes of analogs (e.g., in ’s kinase studies).
  • Software : Gaussian 16 for energy calculations; PyMol for visualization .

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